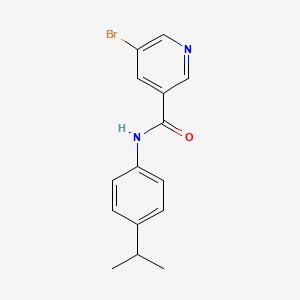

5-bromo-N-(4-isopropylphenyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(4-isopropylphenyl)nicotinamide is a chemical compound with a molecular formula of C16H16BrN2O. It is a derivative of nicotinamide and is commonly used in scientific research for its various biochemical and physiological effects.

科学的研究の応用

Synthesis and Biological Activity

5-bromo-N-(4-isopropylphenyl)nicotinamide is a chemical compound that can be synthesized through various chemical reactions, including bromination and coupling processes. While the specific compound this compound itself was not directly mentioned in the retrieved literature, related compounds and their applications in scientific research offer insights into potential areas of interest. For example, the synthesis and antiprotozoal activity of aza-analogues of furamidine, involving bromination and Suzuki coupling processes, demonstrate the potential of brominated nicotinamide derivatives in developing treatments against Trypanosoma and Plasmodium species, highlighting their relevance in medicinal chemistry and drug development (Ismail et al., 2003).

Supramolecular Chemistry

Nicotinamide has been utilized as a supramolecular reagent in the synthesis of copper(II) halogenobenzoate complexes, demonstrating its versatility in forming hydrogen-bonded supramolecular arrays. This research illustrates nicotinamide's role in the development of complex structures with potential applications in materials science and coordination chemistry (Halaška et al., 2016).

Biochemical Applications

In the biochemical field, nicotinamide derivatives have been explored for their potential in creating fluorescent analogs of coenzymes, such as nicotinamide adenine dinucleotide (NAD+), which are crucial for studying metabolic and enzymatic processes. These derivatives can serve as tools for biochemical research, enabling the investigation of enzyme-catalyzed reactions and cellular metabolism (Barrio et al., 1972).

Pharmacological Implications

Furthermore, nicotinamide and its derivatives have been investigated for their pharmacological properties, including their roles as vitamin B3 amides in treating various diseases and as potential agents in stem cell research for promoting cell survival and differentiation. This suggests that brominated derivatives like this compound could have pharmacological applications worth exploring (Meng et al., 2018).

将来の方向性

While specific future directions for 5-bromo-N-(4-isopropylphenyl)nicotinamide are not available, research on similar compounds, such as nicotinamide mononucleotide (NMN), suggests potential applications in the treatment of various diseases . NMN has shown promise in the prevention of and protection from various ocular diseases, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .

特性

IUPAC Name |

5-bromo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O/c1-10(2)11-3-5-14(6-4-11)18-15(19)12-7-13(16)9-17-8-12/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRXHZZIANOXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)

![{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5526455.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)

![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)